Cas no 2138378-98-8 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester)

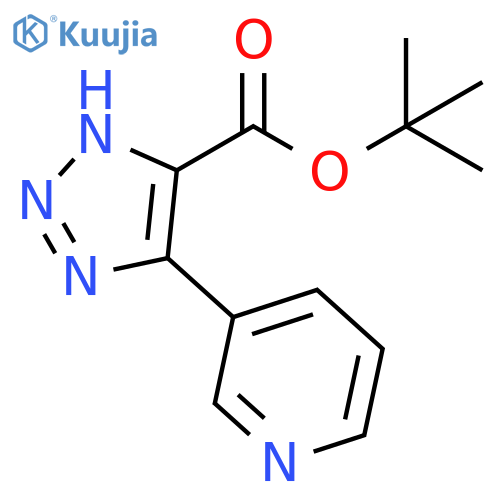

2138378-98-8 structure

商品名:1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester

CAS番号:2138378-98-8

MF:C12H14N4O2

メガワット:246.265161991119

CID:5300609

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C12H14N4O2/c1-12(2,3)18-11(17)10-9(14-16-15-10)8-5-4-6-13-7-8/h4-7H,1-3H3,(H,14,15,16)

- InChIKey: LSGVFAPTFXVZET-UHFFFAOYSA-N

- ほほえんだ: N1C(C(OC(C)(C)C)=O)=C(C2=CC=CN=C2)N=N1

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-786541-0.05g |

tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

2138378-98-8 | 95.0% | 0.05g |

$1104.0 | 2025-02-22 | |

| Enamine | EN300-786541-0.1g |

tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

2138378-98-8 | 95.0% | 0.1g |

$1157.0 | 2025-02-22 | |

| Enamine | EN300-786541-0.5g |

tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

2138378-98-8 | 95.0% | 0.5g |

$1262.0 | 2025-02-22 | |

| Enamine | EN300-786541-2.5g |

tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

2138378-98-8 | 95.0% | 2.5g |

$2576.0 | 2025-02-22 | |

| Enamine | EN300-786541-10.0g |

tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

2138378-98-8 | 95.0% | 10.0g |

$5652.0 | 2025-02-22 | |

| Enamine | EN300-786541-0.25g |

tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

2138378-98-8 | 95.0% | 0.25g |

$1209.0 | 2025-02-22 | |

| Enamine | EN300-786541-5.0g |

tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

2138378-98-8 | 95.0% | 5.0g |

$3812.0 | 2025-02-22 | |

| Enamine | EN300-786541-1.0g |

tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

2138378-98-8 | 95.0% | 1.0g |

$1315.0 | 2025-02-22 |

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

2138378-98-8 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量